molecular formula C8H10ClNOS B1464087 2-Chloro-5-(methanesulfinylmethyl)aniline CAS No. 1247504-17-1

2-Chloro-5-(methanesulfinylmethyl)aniline

Cat. No.: B1464087
CAS No.: 1247504-17-1
M. Wt: 203.69 g/mol
InChI Key: PAFVCKQHHQUIBA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2-chloro-5-(methanesulfinylmethyl)aniline follows International Union of Pure and Applied Chemistry guidelines for substituted aniline derivatives. The compound bears the Chemical Abstracts Service registry number assignment and exhibits the molecular identifier 2-chloro-5-(methylsulfinylmethyl)aniline as documented in chemical databases. The International Union of Pure and Applied Chemistry name reflects the substitution pattern on the benzene ring, where the amino group serves as the principal functional group, establishing the aniline base structure.

The systematic identification reveals a trisubstituted benzene derivative with specific positional relationships between the functional groups. The chlorine substituent occupies the 2-position (ortho to the amino group), while the methanesulfinylmethyl group is positioned at the 5-carbon (meta to the amino group). This substitution pattern creates a unique electronic environment that significantly influences the compound's chemical behavior and physical properties.

The Standard International Chemical Identifier key PAFVCKQHHQUIBA-UHFFFAOYSA-N provides a unique molecular identifier that distinguishes this compound from closely related structures. The Simplified Molecular Input Line Entry System notation CS(=O)CC1=CC(=C(C=C1)Cl)N encodes the complete structural information, including the sulfoxide functionality and aromatic substitution pattern.

Molecular Formula and Mass Spectrometric Validation

The molecular formula C8H10ClNOS encompasses eight carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. This composition yields a molecular weight that can be precisely determined through high-resolution mass spectrometry techniques. The presence of the chlorine isotope pattern provides characteristic mass spectral signatures that facilitate compound identification and purity assessment.

Mass spectrometric fragmentation patterns reveal diagnostic ion formations characteristic of sulfoxide-containing aromatic amines. The methanesulfinylmethyl substituent undergoes predictable fragmentation pathways, generating fragment ions that correspond to loss of the methylsulfinyl group and subsequent aromatic rearrangements. The chlorine atom contributes to isotope pattern recognition, with the characteristic 3:1 ratio of molecular ion peaks separated by two mass units.

Property Value Reference
Molecular Formula C8H10ClNOS
Molecular Weight 203.69 g/mol
International Chemical Identifier Key PAFVCKQHHQUIBA-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CS(=O)CC1=CC(=C(C=C1)Cl)N

The molecular ion peak exhibits the expected isotope distribution pattern consistent with the presence of one chlorine atom and one sulfur atom. Collision-induced dissociation experiments demonstrate characteristic loss of 63 mass units, corresponding to the methylsulfinyl radical, which represents a common fragmentation pathway for sulfoxide-containing compounds.

Stereoelectronic Effects of Methanesulfinylmethyl Substituent

The methanesulfinylmethyl substituent introduces significant stereoelectronic effects that influence the overall molecular conformation and reactivity patterns. The sulfoxide functional group exhibits pyramidal geometry at the sulfur center, creating an inherent molecular dipole that affects intermolecular interactions and crystal packing arrangements. Computational studies on related sulfoxide systems demonstrate that the sulfur-oxygen bond exhibits partial double-bond character due to d-orbital participation.

The electron-withdrawing nature of the methanesulfinylmethyl group, combined with the chlorine substituent, creates a cumulative effect on the electron density distribution within the aromatic ring. This electronic perturbation influences the basicity of the amino group and affects the compound's participation in electrophilic aromatic substitution reactions. The sulfoxide oxygen can participate in hydrogen bonding interactions, both as an acceptor and through coordination with metal centers.

Stereoelectronic interactions involving the lone pair electrons on the amino nitrogen and the sulfoxide functionality demonstrate significant orbital overlap considerations. Natural bond orbital analysis reveals that the nC → σ*S-O interactions, where both the lone pair and the sulfur-oxygen bond maintain antiperiplanar conformations, exhibit the highest stabilizing effects among possible conformational arrangements. These interactions contribute to conformational preferences that favor specific molecular geometries in both solution and solid-state environments.

The presence of the methylene bridge between the aromatic ring and the sulfoxide group provides conformational flexibility while maintaining electronic communication between these structural elements. Rotational barriers around the carbon-sulfur bond are influenced by both steric considerations and electronic factors, including hyperconjugative interactions between the aromatic π-system and the sulfur-containing substituent.

Advanced Structural Elucidation Techniques

X-ray Crystallographic Analysis Challenges

X-ray crystallographic determination of this compound structures presents several technical challenges inherent to sulfoxide-containing compounds. The pyramidal geometry at the sulfur center introduces disorder possibilities that can complicate structure refinement procedures. Unlike sulfone derivatives, which maintain tetrahedral sulfur geometry, sulfoxides exhibit greater conformational flexibility around the sulfur-oxygen bond, potentially leading to multiple crystallographic orientations.

The presence of both hydrogen bond donors (amino group) and acceptors (sulfoxide oxygen) creates complex hydrogen bonding networks within the crystal lattice. These interactions can lead to polymorphism, where multiple crystal forms exhibit different packing arrangements and physical properties. The chlorine substituent contributes additional complexity through halogen bonding interactions, which can influence crystal packing preferences and stability.

Crystal quality considerations become particularly important for sulfoxide derivatives due to their tendency toward hygroscopic behavior and potential for oxidation to the corresponding sulfone. Environmental factors during crystal growth, including humidity control and inert atmosphere requirements, significantly impact the success of crystallographic studies. The dipolar nature of the sulfoxide functional group can lead to preferential crystal face development and asymmetric growth patterns.

Temperature-dependent crystallographic studies reveal important information about thermal motion and conformational preferences. The sulfoxide group typically exhibits higher thermal parameters compared to other molecular fragments, reflecting its greater conformational mobility. These observations provide insights into the dynamic behavior of the methanesulfinylmethyl substituent within the crystal lattice environment.

Tautomeric Possibilities in Sulfoxide-containing Anilines

The structural complexity of this compound extends beyond static molecular geometry to encompass dynamic tautomeric equilibria. Sulfoxide-containing anilines can potentially undergo tautomeric interconversions involving the amino group and adjacent aromatic carbons, although these processes are generally less favorable than those observed in other heterocyclic systems. Research on related aminofulvene-aldimine systems demonstrates that tautomeric equilibria in aromatic amine derivatives depend heavily on substitution patterns and electronic effects.

The electron-withdrawing influence of both the chlorine atom and the methanesulfinylmethyl group affects the energy differences between potential tautomeric forms. Nuclear magnetic resonance spectroscopy provides the primary tool for detecting and quantifying tautomeric equilibria in solution, with characteristic chemical shift patterns indicating the predominant structural form under specific conditions. Temperature-dependent nuclear magnetic resonance studies can reveal activation barriers for tautomeric interconversion processes.

Computational modeling of tautomeric equilibria requires consideration of both gas-phase and solvent-phase stabilization effects. The polar nature of the sulfoxide group introduces significant solvation effects that can shift tautomeric equilibria compared to gas-phase predictions. Density functional theory calculations provide insights into the relative energies of different tautomeric forms and the transition states connecting them.

The presence of the methanesulfinylmethyl substituent may stabilize certain tautomeric forms through intramolecular hydrogen bonding interactions between the sulfoxide oxygen and the amino group. These interactions, when geometrically favorable, can influence the preferred conformational and tautomeric states of the molecule both in solution and in the solid state.

Comparative Structural Analysis with Halogenated Aniline Derivatives

Comparative analysis with structurally related halogenated aniline derivatives reveals important structure-activity relationships and electronic effects. The parent compound 2-chloro-5-methylaniline, with molecular formula C7H8ClN, provides a baseline for understanding the electronic and steric contributions of the methanesulfinylmethyl substituent. This comparison demonstrates the substantial electronic perturbation introduced by the sulfoxide functionality compared to a simple methyl group.

Examination of 2-chloro-5-methanesulfonylaniline, the fully oxidized analog containing a sulfonyl group instead of sulfinyl, reveals important differences in electronic distribution and molecular geometry. The sulfone derivative exhibits higher electron-withdrawing capacity and different hydrogen bonding patterns due to the presence of two oxygen atoms in the sulfonyl group. Safety classification data for the sulfone analog indicates significant biological activity, with hazard classifications including skin and eye irritation properties.

Compound Molecular Formula Key Structural Difference Electronic Effect
2-Chloro-5-methylaniline C7H8ClN Methyl substituent Weak electron-donating
This compound C8H10ClNOS Sulfoxide group Moderate electron-withdrawing
2-Chloro-5-methanesulfonylaniline C7H8ClNO2S Sulfone group Strong electron-withdrawing

The methylene spacer group in this compound provides electronic insulation between the aromatic ring and the sulfoxide functionality, resulting in different electronic communication compared to directly attached sulfinyl or sulfonyl groups. This structural feature influences both the magnitude of electronic effects and the conformational flexibility of the substituent.

Computational studies comparing these related structures demonstrate that the sulfoxide derivative exhibits intermediate electronic effects between the methyl and sulfone analogs. The pyramidal geometry at sulfur in the sulfoxide creates unique steric requirements that differ from both the tetrahedral sulfone and the simple alkyl substituent. These geometric differences influence crystal packing arrangements, intermolecular interactions, and potential biological activity profiles.

Properties

IUPAC Name

2-chloro-5-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-12(11)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVCKQHHQUIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(methanesulfinylmethyl)aniline is an aromatic compound with significant potential in pharmaceutical applications due to its unique chemical structure. This compound, identified by the CAS number 1179294-51-9, features a chlorine atom and a methanesulfinylmethyl group, which contribute to its biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

  • Chemical Formula : C₈H₁₀ClN₁S
  • Molecular Weight : 187.69 g/mol
  • Structure : The compound's structure includes an aniline group, which is known for its reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Anticancer Properties : The presence of the methanesulfinyl group may enhance the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Compounds related to this structure have shown promise in reducing inflammation, which is critical in various chronic diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Induction of Apoptosis : The methanesulfinyl group may play a role in triggering apoptotic pathways in malignant cells.

Anticancer Activity

A study demonstrated that analogs of aniline derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to this compound were tested against colon cancer cell lines, showing IC50 values indicating effective inhibition of cell growth .

Cell LineIC50 (μM)Mechanism of Action
HT292.95Topoisomerase I inhibition
RKO7.99COX-2 inhibition
HCT11610.94Induction of apoptosis

Antimicrobial Studies

Another research highlighted the antimicrobial properties of similar compounds. These studies indicated that the presence of a sulfonyl group enhances the activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameChemical FormulaUnique Features
2-Chloro-5-methylanilineC₇H₈ClNLacks the methanesulfinyl group; simpler structure
2-Chloro-5-nitroanilineC₇H₈ClN₂O₂Contains a nitro group, enhancing electron-withdrawing effects
2-Chloro-5-(methylsulfanyl)anilineC₇H₈ClN₁SSimilar sulfur-containing group but without sulfonyl functionality

The distinct combination of chlorine and methanesulfinyl groups in this compound likely imparts unique reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 2-Chloro-5-(methanesulfinylmethyl)aniline exhibits significant antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways, which may enhance effectiveness against resistant strains.

Potential in Cancer Treatment

Recent studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. The presence of the chloro and sulfinyl groups may contribute to its anticancer activity.

Pesticide Development

This compound serves as an intermediate in synthesizing various pesticides. Its structural characteristics allow for modifications that enhance the efficacy and specificity of agrochemical products.

Case Study: Synthesis of Neonicotinoids

In a study published in Journal of Agricultural and Food Chemistry, researchers demonstrated how derivatives of this compound could be used to synthesize neonicotinoid insecticides, which are crucial for pest management in agriculture. The synthesis process showed high yields and purity, indicating its potential for commercial production.

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its unique functional groups allow it to participate in various polymerization reactions, leading to materials with desirable properties such as increased thermal stability and chemical resistance.

Comparison with Similar Compounds

2-Chloro-5-[(methylsulfanyl)methyl]aniline

CAS : 1179294-51-9
Molecular Formula : C₈H₁₀ClNS
Molecular Weight : 187.69 g/mol
Key Differences :

  • Replaces the sulfinyl group (S=O) with a sulfanyl (thioether, S-Me) group.
  • Lower molecular weight (187.69 vs. 203.68) and reduced polarity due to lack of oxygen in the sulfur substituent.
  • Applications: Intermediate in NMDA receptor ligand synthesis (e.g., radiolabelled guanidines) .
Property Target Compound Sulfanyl Analog
Substituent S=O S-Me
Molecular Weight 203.68 187.69
Polarity High Moderate
Reactivity Oxidized sulfur Nucleophilic sulfur

2-Chloro-5-(trifluoromethyl)aniline

CAS : 445-14-7
Molecular Formula : C₇H₅ClF₃N
Molecular Weight : 195.56 g/mol
Key Differences :

  • Trifluoromethyl (-CF₃) group at the 5-position instead of sulfinylmethyl.
  • Strong electron-withdrawing effect from -CF₃ enhances stability and alters electronic properties.
  • Applications: Precursor for Schiff base metal complexes with phytotoxic and antitumor activities .
Property Target Compound Trifluoromethyl Analog
Substituent S=O -CF₃
Electron Effect Moderate EWG Strong EWG
Biological Use Limited data Antitumor agents

5-(Ethylsulfonyl)-2-methoxyaniline

Key Features :

  • Contains a sulfonyl (-SO₂-) group, a higher oxidation state than sulfinyl.
  • Applications: Pharmacophoric fragment in VEGFR2 inhibitors .
Property Target Compound Sulfonyl Analog
Sulfur Oxidation +4 (S=O) +6 (SO₂)
Polarity High Very High
Synthesis Not described Multi-step from sulfonyl chloride

2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline

CAS : 380582-37-6
Molecular Formula : C₁₅H₁₃ClN₂O
Key Differences :

  • Applications: Likely used in medicinal chemistry due to benzoxazole’s prevalence in drug scaffolds .
Property Target Compound Benzoxazole Analog
Structure Linear substituent Heterocyclic ring
Molecular Complexity Low High (Topological Polar SA: 52)

Preparation Methods

Diazotization and Reduction Route (Analogous Methodology)

While direct literature on this compound is limited, closely related compounds such as 2-chloro-6-methylaniline have been prepared via diazotization of nitroaniline derivatives followed by reduction steps under mild conditions. This method involves:

  • Diazotization of 3-chloro-5-methyl-4-nitroaniline using sulfuric acid and sodium nitrite at 0–5 °C.
  • Reduction of the diazonium intermediate with hypophosphorous acid.
  • Subsequent reduction with iron powder at elevated temperatures (85–95 °C) in a one-pot reaction to yield the chloro-substituted aniline with high yield (~82.5%).

This method exemplifies mild conditions, cost-effectiveness, and high yields, which could be adapted for related sulfinylmethyl aniline derivatives.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Diazotization NaNO2, H2SO4, water 0–5 N/A Formation of diazonium salt
Hypophosphorous acid reduction H3PO2 aqueous solution 0 N/A Reduction of diazonium intermediate
Iron powder reduction Iron powder, aqueous medium 85–95 ~82.5 One-pot reduction to chloroaniline
Sulfoxidation H2O2 or m-CPBA 0–25 Variable Oxidation of methylthio to sulfoxide
Side chain formation Morpholine, K2CO3, aldehyde -5 to 27 N/A Formation of side chain intermediates

Analytical and Purification Techniques

Summary Table of Preparation Steps

Stage Description Key Reagents/Conditions Outcome
1. Starting material prep Use of chlorinated nitroaniline derivative 3-chloro-5-methyl-4-nitroaniline Precursor for diazotization
2. Diazotization Conversion of amino to diazonium salt NaNO2, H2SO4, 0–5 °C Formation of diazonium intermediate
3. Reduction Hypophosphorous acid and iron powder reduction H3PO2, Fe powder, 85–95 °C Formation of chloroaniline
4. Side chain installation Introduction of methylthio group Morpholine, aldehyde, K2CO3, low temp Methylthio-substituted intermediate
5. Sulfoxidation Oxidation of methylthio to sulfoxide H2O2 or m-CPBA, controlled temp Target methanesulfinylmethyl group

Research Findings and Notes

  • The diazotization and reduction method provides a robust route for preparing chloroaniline derivatives with high yields and mild conditions.
  • Oxidation to sulfoxide requires careful control to prevent overoxidation and degradation of sensitive functional groups.
  • The lack of direct literature on this compound necessitates adaptation of related aromatic amine and sulfoxide synthesis methods.
  • Purification by column chromatography is essential for obtaining analytically pure products.
  • The compound’s molecular formula is C8H10ClNOS with a molecular weight of approximately 187.69 g/mol.

Q & A

What are the key methodological steps for synthesizing 2-Chloro-5-(methanesulfinylmethyl)aniline, and how can reaction progress be monitored?

Level: Basic
Answer:
The synthesis typically involves sulfonylation, methylation, and oxidation steps. A validated approach includes:

Sulfonylation: Reacting 2-chloro-5-aminobenzene derivatives with methanesulfonyl chloride in a basic medium (e.g., NaHCO₃/THF) to form the sulfonamide intermediate.

Methylation: Using methyl iodide (MeI) in methanol under reflux to introduce the methylthio group.

Oxidation: Converting the methylthio group to methanesulfinyl using oxidizing agents like H₂O₂ or m-CPBA in dichloromethane.
Monitoring: Liquid chromatography-mass spectrometry (LC-MS) is critical for tracking intermediates and confirming sulfoxide formation. For example, LC-MS can detect unreacted starting materials and byproducts, with retention time shifts indicating oxidation progress .

How can researchers optimize yield when side reactions dominate during sulfoxide formation?

Level: Advanced
Answer:
Competing over-oxidation to sulfones or incomplete oxidation requires careful control of:

  • Oxidant stoichiometry: Use substoichiometric H₂O₂ (1.1–1.5 equiv) to minimize sulfone formation.
  • Temperature: Low temperatures (0–5°C) slow over-oxidation but may prolong reaction time.
  • Catalysts: Catalytic vanadium or tungsten compounds improve selectivity for sulfoxides.
    Validation: Compare yields and purity via ¹H NMR (sulfoxide protons at δ 2.5–3.0 ppm) and LC-MS. For instance, achieved 90% yield by optimizing HNO₃ concentration during nitration, a principle applicable to oxidation steps .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR: Identifies substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, sulfinyl methyl at δ 2.8–3.2 ppm).
  • FT-IR: Confirms sulfinyl (S=O) stretch at 1020–1070 cm⁻¹.
  • High-resolution MS: Validates molecular weight (calc. for C₈H₁₀ClNO₂S: 235.02 g/mol).
  • X-ray crystallography: Resolves stereochemistry of the sulfinyl group if crystalline.
    Reference: NIST databases provide benchmark spectral data for comparison, ensuring accuracy in peak assignments .

How should discrepancies in synthetic pathways (e.g., nitration vs. sulfonation) be resolved?

Level: Advanced
Answer:
Contradictory results often arise from:

  • Reagent purity: Trace moisture in HNO₃ can alter nitration pathways.
  • Substituent effects: Electron-withdrawing groups (e.g., Cl) direct nitration to specific positions.
    Methodology:

Perform controlled experiments varying HNO₃/H₂SO₄ ratios (e.g., observed 73% yield with pure HNO₃ vs. 54% with mixed acid).

Use computational tools (DFT calculations) to predict regioselectivity.

Validate with LC-MS/MS to detect positional isomers .

What solvent systems are optimal for recrystallizing this compound?

Level: Basic
Answer:

  • Polar aprotic solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) dissolve the compound at elevated temperatures.
  • Crystallization: Gradual addition of water or hexane induces precipitation.
  • Purity check: Monitor melting point (mp) consistency; deviations >2°C indicate impurities. reports mp ranges (97–103°C) for related chloro-anilines, a useful benchmark .

What strategies mitigate metabolite interference in biological activity studies?

Level: Advanced
Answer:

  • Stability assays: Incubate the compound in buffer (pH 7.4, 37°C) and track degradation via HPLC.
  • Metabolite profiling: Use hepatic microsomes or LC-MSⁿ to identify oxidative metabolites.
  • Receptor binding assays: Employ radiolabeled analogs (e.g., ³H/¹⁴C) to distinguish parent compound activity from metabolites. used ¹⁸F-labeled guanidines for precise NMDA receptor affinity measurements .

How can computational modeling predict the pharmacological relevance of this compound?

Level: Advanced
Answer:

  • Docking studies: Use software like AutoDock Vina to simulate binding to target proteins (e.g., VEGFR2 or NMDA receptors).
  • QSAR models: Correlate sulfinyl group electronic parameters (Hammett σ) with bioactivity.
  • ADMET prediction: Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability. highlights similar compounds’ agrochemical applications, guiding target selection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Chloro-5-(methanesulfinylmethyl)aniline
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